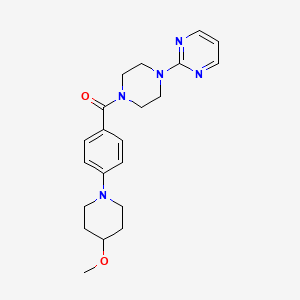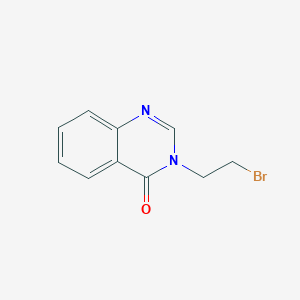
3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Bromoethyl)indole” is a halogenated heterocyclic building block . It’s used in the synthesis of various compounds, including β-carboline derivatives and 6,7-dihydro-12H-indolo .
Molecular Structure Analysis
The molecular formula of “3-(2-Bromoethyl)indole” is C10H10BrN . The InChI key is NTLAICDKHHQUGC-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“3-(2-Bromoethyl)indole” has a melting point of 97-99 °C (lit.) and is soluble in chloroform at 25 mg/mL, clear, yellow .Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis
3,4-Dihydroquinazolin-4-ones, including derivatives like 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one, are synthesized using various catalytic systems. For instance, Kefayati, Asghari, and Khanjanian (2012) demonstrate the use of Bronsted acidic ionic liquid in the presence of chlorotrimethylsilane for efficient synthesis under thermal and solvent-free conditions (Kefayati, Asghari, & Khanjanian, 2012).
Antimicrobial and Cytotoxic Activity
Demirel et al. (2019) investigated the antimicrobial and cytotoxic activities of 3H-quinazolinone derivatives, which may include compounds similar to this compound. These compounds showed antimicrobial properties and cytotoxic effects on human gingival fibroblasts (Demirel et al., 2019).
Synthesis in Ionic Liquids
Shaabani, Rahmati, and Moghimi Rad (2008) reported the synthesis of 3,4-dihydroquinazolin-4(1H)-ones in ionic liquids, highlighting an environmentally friendly and efficient approach (Shaabani, Rahmati, & Moghimi Rad, 2008).
Antibacterial Activity and Synthesis Methods
Ramana et al. (2016) synthesized a variety of 3,4-dihydroquinazolin-2(1H)-one derivatives, including compounds structurally similar to this compound, which exhibited good antibacterial activity against various pathogens (Ramana et al., 2016).
Interaction with Biological Molecules
Hemalatha and Madhumitha (2016) studied the interaction of brominated derivatives of 3,4-dihydroquinazolin-4(1H)-one with bovine serum albumin, providing insight into the biological interaction potential of these compounds (Hemalatha & Madhumitha, 2016).
Solid-Phase Synthesis
Zhang, Barker, Lou, and Saneii (2001) presented a novel method for solid-phase synthesis of dihydroquinazoline derivatives, offering a potentially efficient route for the synthesis of this compound (Zhang, Barker, Lou, & Saneii, 2001).
Microwave-Assisted Synthesis
Mohammadi and Hossini (2011) described the synthesis of 3,4-dihydroquinazoline derivatives under microwave irradiation, offering a rapid and efficient synthetic approach (Mohammadi & Hossini, 2011).
Antibacterial and Anticonvulsant Activities
Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized 3-substituted-2-thioxoquinazolin-4(3H)-ones and evaluated their antimicrobial and anticonvulsant activities, highlighting the potential therapeutic applications of quinazolinone derivatives (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one are currently unknown. This compound is a derivative of indole , a heterocyclic aromatic organic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .
Mode of Action
It’s worth noting that indole derivatives, which this compound is a part of, are known to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The specific interactions of this compound with its targets and the resulting changes are yet to be elucidated.
Result of Action
One study found that a similar compound, 3-(2-bromoethyl)-indole, inhibited the growth of cancer cells and nf-κb activation
Eigenschaften
IUPAC Name |
3-(2-bromoethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-5-6-13-7-12-9-4-2-1-3-8(9)10(13)14/h1-4,7H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWCNNNWVPGRPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
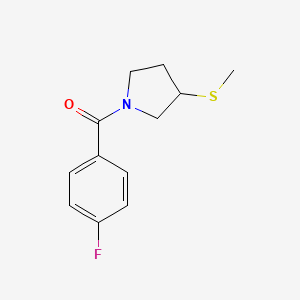

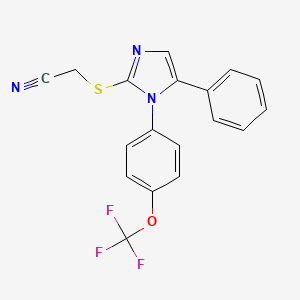
![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2374974.png)
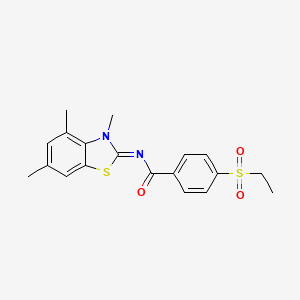
![2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2374978.png)
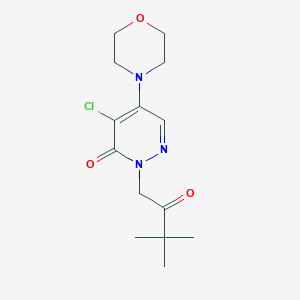
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2374982.png)
![2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2374983.png)
![tert-butyl N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B2374986.png)

![3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2374989.png)
![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene](/img/no-structure.png)
